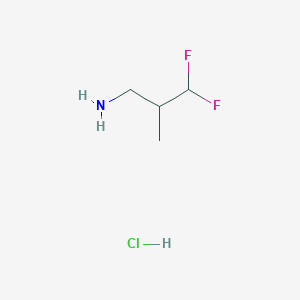![molecular formula C19H19Cl2F3N4O B2899769 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide CAS No. 338792-82-8](/img/structure/B2899769.png)
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide is an intriguing chemical compound with a structure that combines aromatic and heterocyclic components The presence of chlorine and trifluoromethyl groups, as well as the benzenecarboxamide moiety, suggests it has unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide typically involves multi-step processes. Starting from commercially available precursors, the synthesis could follow these general steps:
Preparation of the Pyridine Intermediate:
Piperazine Introduction: : The pyridine intermediate is then reacted with piperazine to form the pyridinylpiperazine derivative.
Carboxamide Formation: : Finally, this intermediate undergoes a reaction with 4-chlorobenzenecarbonyl chloride to form the desired benzenecarboxamide compound.
Industrial Production Methods: For large-scale production, efficient catalytic methods and high-yield purification techniques are employed. These methods ensure cost-effectiveness and minimize the generation of waste byproducts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation, where the piperazine nitrogen atoms may be oxidized to form nitroxides.
Reduction: : The aromatic rings are susceptible to reduction under strong reducing conditions, potentially leading to dechlorination or removal of the trifluoromethyl groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the chlorinated and trifluoromethylated positions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles like amines, thiols, and other anionic species.
Major Products Formed:
Derivatives of the original compound with modified functional groups, such as hydroxyl or amino groups replacing chlorides.
Applications De Recherche Scientifique
The compound finds its applications in diverse scientific realms:
Chemistry: : As a precursor in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: : For investigating interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential development of pharmaceuticals due to its unique structure, especially in designing novel inhibitors or modulators of specific biological pathways.
Industry: : Use as an intermediate in the production of complex chemical entities and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects is closely tied to its structure:
Molecular Targets: : It likely interacts with proteins such as enzymes, ion channels, or receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Depending on its specific application, it might inhibit enzyme activity, block ion channel function, or modulate receptor signaling.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds:
Compared to simpler benzenecarboxamide compounds, 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide offers more complex interactions due to its multiple functional groups.
Other similar compounds might lack the trifluoromethyl group, which is crucial for enhanced lipophilicity and metabolic stability.
List of Similar Compounds:
4-chloro-N-(2-pyridinyl)benzenecarboxamide: : Lacks the piperazine and trifluoromethyl groups, offering a simpler structure.
3-chloro-5-(trifluoromethyl)-2-pyridyl piperazine: : Missing the benzenecarboxamide moiety but shares the trifluoromethylated pyridine and piperazine structures.
Trifluoromethylbenzene derivatives: : Compounds with similar trifluoromethyl substitution on an aromatic ring but differing in other functional groups.
The unique combination of functional groups in this compound sets it apart, offering specific chemical properties that can be leveraged for targeted applications in various scientific fields.
Propriétés
IUPAC Name |
4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c20-15-3-1-13(2-4-15)18(29)25-5-6-27-7-9-28(10-8-27)17-16(21)11-14(12-26-17)19(22,23)24/h1-4,11-12H,5-10H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSVYIKBZJIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)


![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)
![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)
![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)
![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)
![4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)


![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)


